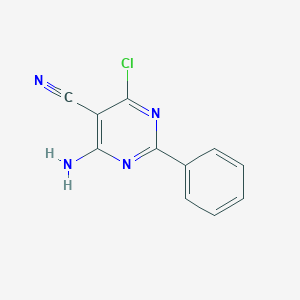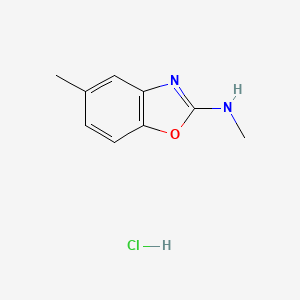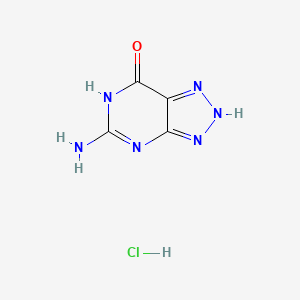
(S)-3-(6-Chloro-2-(((S)-1-(1-(4-fluorophenyl)-1H-imidazol-4-yl)ethyl)amino)pyrimidin-4-yl)-4-cyclopropyloxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- This compound is a complex molecule with a unique structure. It contains a pyrimidine core, a cyclopropyl ring, and an oxazolidinone moiety.
- The stereochemistry is specified by the (S)-configuration, indicating the absolute configuration of certain chiral centers.
- It is likely to have interesting biological properties due to its intricate structure.
準備方法
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. I can provide a general approach based on similar structures.
- A potential synthetic route might involve coupling a chiral amine (such as the imidazole derivative) with a chloropyrimidine intermediate. The cyclopropyl ring and oxazolidinone could be introduced later.
- Industrial production methods would likely involve optimization of these steps for scalability and efficiency.
化学反応の分析
Oxidation: The compound may undergo oxidation reactions at various functional groups. For example, oxidation of the thioether or amine could yield sulfoxides or nitro compounds.
Reduction: Reduction of the oxazolidinone carbonyl group could lead to the corresponding alcohol.
Substitution: Halogenation reactions (e.g., chlorination) could occur at the 6-position of the pyrimidine ring.
Common Reagents and Conditions: Specific reagents and conditions would depend on the reaction type. For example, Pd/C for hydrogenation, NBS for halogenation, and NaBH₄ for reduction.
Major Products: The major products would vary based on the specific reaction conditions and regioselectivity.
科学的研究の応用
Medicinal Chemistry: Investigate its potential as a drug candidate. The unique structure may interact with specific biological targets.
Anticancer Properties: Explore its effects on cancer cells. The imidazole moiety suggests potential kinase inhibition.
Antimicrobial Activity: Assess its antibacterial or antifungal properties.
Materials Science: Investigate its use in materials, such as polymers or catalysts.
作用機序
- The compound’s mechanism of action would depend on its specific targets. It could inhibit enzymes, receptors, or other cellular components.
- Molecular pathways involved might include signal transduction, cell cycle regulation, or metabolic pathways.
類似化合物との比較
- Unfortunately, without specific literature on this exact compound, I cannot provide a direct comparison. you could explore related pyrimidine-based molecules.
- Similar compounds might include other kinase inhibitors, oxazolidinones, or imidazole-containing drugs.
: Hypothetical information based on structural analysis. : No direct literature reference for this compound found. : Further research is needed to validate the details provided.
特性
分子式 |
C21H20ClFN6O2 |
|---|---|
分子量 |
442.9 g/mol |
IUPAC名 |
(4S)-3-[6-chloro-2-[[(1S)-1-[1-(4-fluorophenyl)imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]-4-cyclopropyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C21H20ClFN6O2/c1-12(16-9-28(11-24-16)15-6-4-14(23)5-7-15)25-20-26-18(22)8-19(27-20)29-17(13-2-3-13)10-31-21(29)30/h4-9,11-13,17H,2-3,10H2,1H3,(H,25,26,27)/t12-,17+/m0/s1 |
InChIキー |
NVEOHQXXRXOYNO-YVEFUNNKSA-N |
異性体SMILES |
C[C@@H](C1=CN(C=N1)C2=CC=C(C=C2)F)NC3=NC(=CC(=N3)Cl)N4[C@H](COC4=O)C5CC5 |
正規SMILES |
CC(C1=CN(C=N1)C2=CC=C(C=C2)F)NC3=NC(=CC(=N3)Cl)N4C(COC4=O)C5CC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


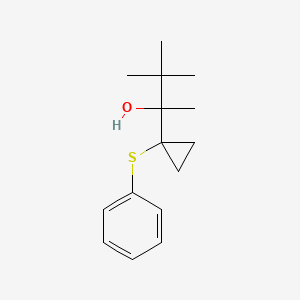

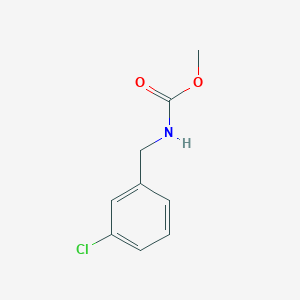
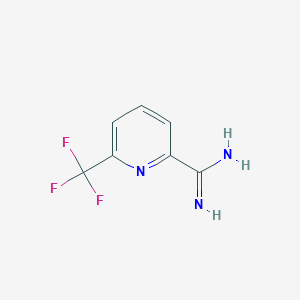
![(2S)-2-((5S)-1-[(9H-Fluoren-9-yl-methoxy)carbonyl]-6-oxo-1,7-diazaspiro[4.4]non-7-yl)-4-methylpentan](/img/structure/B13092134.png)


![5,7-Dimethyl[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride](/img/structure/B13092144.png)
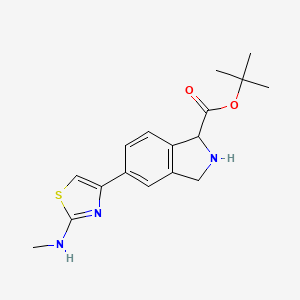
![(6S,9AS)-1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-6-carbonitrile](/img/structure/B13092155.png)

